N~2~-(4-bromobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with various aromatic groups
Preparation Methods
The synthesis of N2-(4-bromobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the glycinamide core, followed by the introduction of the 4-bromobenzyl, 2-methylphenyl, and phenylsulfonyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
N~2~-(4-bromobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-(4-bromobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(4-bromobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic groups and functional moieties enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
N~2~-(4-bromobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(4-chlorobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
N~2~-(4-bromobenzyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide: The presence of an ethyl group instead of a methyl group can influence the compound’s steric properties and interactions with molecular targets.
N~2~-(4-bromobenzyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide: This compound features an alaninamide backbone instead of a glycinamide backbone, which may alter its chemical and biological properties.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-17-7-5-6-10-21(17)24-22(26)16-25(15-18-11-13-19(23)14-12-18)29(27,28)20-8-3-2-4-9-20/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGVFPJKJXBQDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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